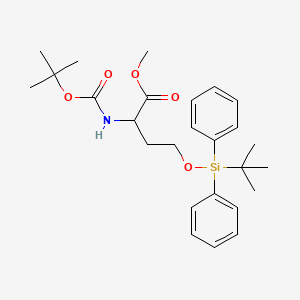
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester is a complex organic compound that is often used in synthetic chemistry. It is characterized by the presence of a tert-butoxycarbonylamino group, a tert-butyl-diphenyl-silanyloxy group, and a butyric acid methyl ester group. This compound is typically used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the reaction of an amine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the tert-butyl-diphenyl-silanyloxy group: This step involves the reaction of a hydroxyl group with tert-butyl-diphenylsilyl chloride in the presence of a base such as imidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include:
Enzyme inhibition: The compound can bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Receptor activation: The compound can bind to a receptor, triggering a signaling cascade that leads to a specific cellular response.
類似化合物との比較
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester can be compared with other similar compounds, such as:
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-propionic acid methyl ester: This compound has a propionic acid group instead of a butyric acid group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
特性
分子式 |
C26H37NO5Si |
|---|---|
分子量 |
471.7 g/mol |
IUPAC名 |
methyl 4-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C26H37NO5Si/c1-25(2,3)32-24(29)27-22(23(28)30-7)18-19-31-33(26(4,5)6,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17,22H,18-19H2,1-7H3,(H,27,29) |
InChIキー |
FCLSXPPFQURFIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


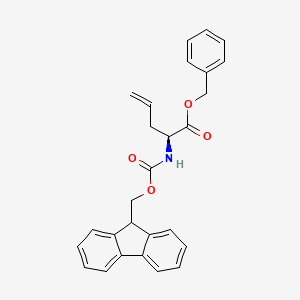
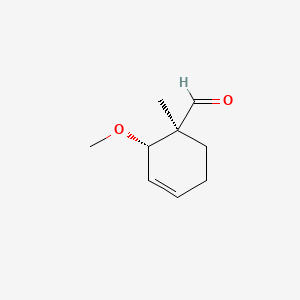
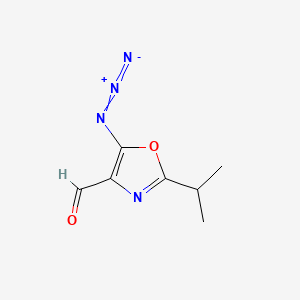
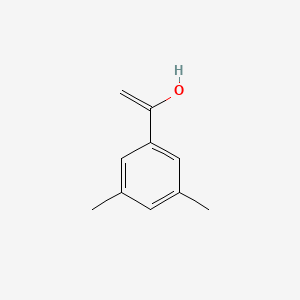
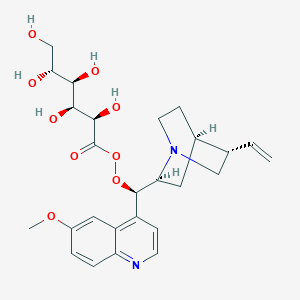
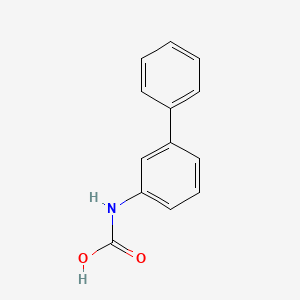

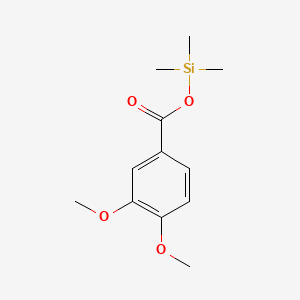
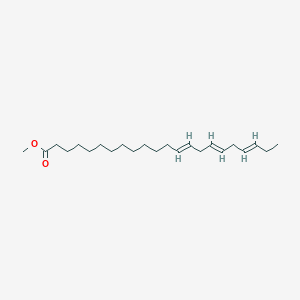
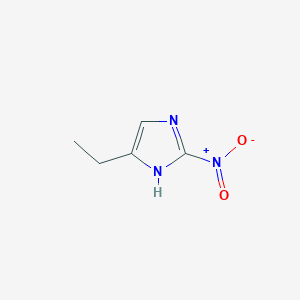
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)
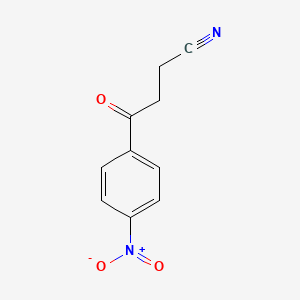
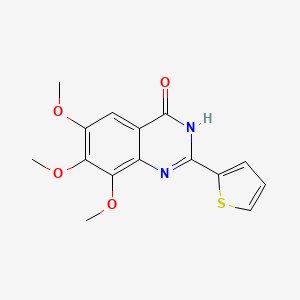
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
